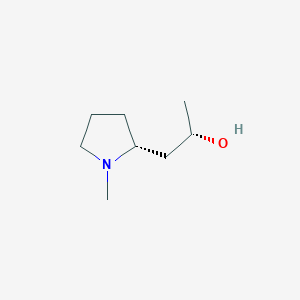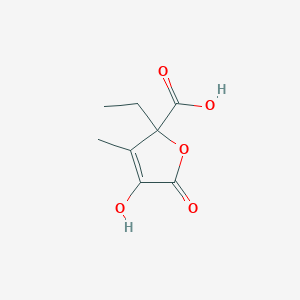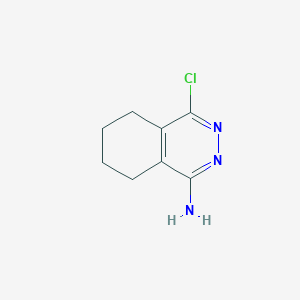
(+)-Pseudohygroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Pseudohygroline is a naturally occurring alkaloid that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is known for its chiral properties, which means it has a specific three-dimensional arrangement that can interact differently with biological systems compared to its enantiomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pseudohygroline typically involves several steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors can precisely control reaction conditions such as temperature, pressure, and pH to ensure consistent quality. The use of continuous flow chemistry is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Pseudohygroline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(+)-Pseudohygroline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Medicine: There is ongoing research into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (+)-Pseudohygroline involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems, which could explain its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(-)-Pseudohygroline: The enantiomer of (+)-Pseudohygroline, which has a different three-dimensional arrangement and may exhibit different biological activities.
Hygroline: A structurally similar compound with different functional groups.
Nicotinic acid: Another alkaloid with some structural similarities but different pharmacological properties.
Uniqueness
This compound is unique due to its specific chiral properties, which can lead to distinct interactions with biological systems compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
496-48-0 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Clave InChI |
CWMYODFAUAJKIV-JGVFFNPUSA-N |
SMILES isomérico |
C[C@@H](C[C@H]1CCCN1C)O |
SMILES canónico |
CC(CC1CCCN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)



![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)


